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molecular formula C10H9N B1300163 6-Methylisoquinoline CAS No. 42398-73-2

6-Methylisoquinoline

Cat. No. B1300163
M. Wt: 143.18 g/mol
InChI Key: PPEJLOXOMBAXES-UHFFFAOYSA-N
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Patent
US08557830B2

Procedure details

Aminoacetaldehyde dimethyl acetal (8.83 mL, 81.1 mmol) was added over 1 min to a stirred solution of p-tolualdehyde (9.88 mL, 81.1 mmol) in chloroform (150 mL) at 22° C. An exotherm was noted. The reaction was heated to reflux (65° C.) and half the solvent was removed (azeotropically to remove water). The heat was removed and the yellow solution was cooled to r.t. NMR showed the imine was formed smoothly, however, a trace of aldehyde was observed. The yellow solution was diluted with chloroform to bring the volume back to ˜100 mL, cooled to −3° C. and ethyl chloroformate (7.99 mL, 81.1 mmol) was added dropwise over 5 min followed by triethyl phosphite (17.4 mL, 97.3 mmol) over 10 minutes. The clear yellow solution was then allowed to warm to RT. A reflux condenser added to reaction vessel. After 23 h, titanium tetrachloride (35.6 mL, 324 mmol) was added very slowly (strong exotherm and white fumes observed) and the reaction began to gently reflux (50° C.). Color changed from yellow to dark red to dark brown. Once addition was complete, the dark brown solution was heated to reflux (52° C.) for 10.5 h. After allowing to cool to RT overnight, the dark brown solution was poured onto ice (filled a 2 L beaker with approximately 1 L of ice), the organic layer was separated off, and the aqueous layer was washed with DCM (2×100 mL). The aqueous layer (now orange in color) was poured into a solution of potassium sodium tartrate tetrahydrate (183 g, 648 mmol) in water (300 mL), basified to pH 9 with 28-30% ammonium hydroxide (a white ppt crashed out) and then extracted with DCM (3×200 mL). The organic layer was separated, dried over sodium sulfate, filtered and the solvent was evaporated in vacuo to yield 6-methylisoquinoline (9.02 g, 78% yield) as a light tan amorphous solid. Found MS (ESI, pos. ion) m/z: 144.1 [M+H]+
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35.6 mL
Type
catalyst
Reaction Step Two
Quantity
8.83 mL
Type
reactant
Reaction Step Three
Quantity
9.88 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.99 mL
Type
reactant
Reaction Step Five
Quantity
17.4 mL
Type
reactant
Reaction Step Six
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Seven
Name
potassium sodium tartrate tetrahydrate
Quantity
183 g
Type
reactant
Reaction Step Eight
Name
Quantity
300 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][NH2:5].[C:8]1([CH3:16])[CH:13]=[CH:12][C:11]([CH:14]=O)=[CH:10][CH:9]=1.ClC(OCC)=O.P(OCC)(OCC)OCC.O.O.O.O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+].[OH-].[NH4+]>C(Cl)(Cl)Cl.O.[Ti](Cl)(Cl)(Cl)Cl>[CH3:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH:16]=[N:5][CH:4]=[CH:3]2 |f:4.5.6.7.8.9.10,11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
35.6 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
8.83 mL
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
9.88 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
7.99 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Six
Name
Quantity
17.4 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Seven
Name
ice
Quantity
1 L
Type
reactant
Smiles
Step Eight
Name
potassium sodium tartrate tetrahydrate
Quantity
183 g
Type
reactant
Smiles
O.O.O.O.C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
CUSTOM
Type
CUSTOM
Details
was removed (azeotropically
CUSTOM
Type
CUSTOM
Details
to remove water)
CUSTOM
Type
CUSTOM
Details
The heat was removed
TEMPERATURE
Type
TEMPERATURE
Details
the yellow solution was cooled to r.t
CUSTOM
Type
CUSTOM
Details
was formed smoothly
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −3° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
ADDITION
Type
ADDITION
Details
A reflux condenser added to reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
to gently reflux (50° C.)
ADDITION
Type
ADDITION
Details
Once addition
TEMPERATURE
Type
TEMPERATURE
Details
the dark brown solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (52° C.) for 10.5 h
Duration
10.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
the dark brown solution was poured onto ice (
CUSTOM
Type
CUSTOM
Details
was separated off
WASH
Type
WASH
Details
the aqueous layer was washed with DCM (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
then extracted with DCM (3×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
CC=1C=C2C=CN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 9.02 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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